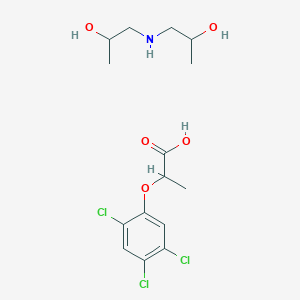
Fenoprop diisopropanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoprop diisopropanolamine is a chemical compound that combines the properties of fenoprop and diisopropanolamine. Diisopropanolamine, on the other hand, is a chemical compound with the molecular formula C6H15NO2, used as an emulsifier, stabilizer, and chemical intermediate . The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenoprop diisopropanolamine can be synthesized through the reaction of fenoprop with diisopropanolamine. The synthesis involves the reaction of fenoprop with diisopropanolamine under controlled conditions to form the desired product. The reaction typically requires a solvent, such as methanol or ethanol, and is carried out at a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process begins with the preparation of fenoprop and diisopropanolamine in separate reactors. These compounds are then mixed in a central reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Fenoprop diisopropanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range0-25°C.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); temperature range25-70°C.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Fenoprop diisopropanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as an emulsifier and stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of fenoprop diisopropanolamine involves its interaction with specific molecular targets and pathways. Fenoprop mimics the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in plants . Diisopropanolamine acts as a stabilizer and emulsifier, enhancing the compound’s overall stability and effectiveness. The combination of these two compounds results in a synergistic effect, making this compound a potent herbicide and plant growth regulator.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropanolamine: A chemical compound used as an emulsifier, stabilizer, and chemical intermediate.
Mecoprop: Another phenoxy herbicide with similar herbicidal activity.
Dichlorprop: A phenoxy herbicide used for controlling broad-leaved weeds.
Uniqueness
This compound is unique due to its combination of fenoprop and diisopropanolamine, resulting in enhanced stability and effectiveness. The compound’s ability to mimic auxin growth hormone and act as a stabilizer makes it a versatile and potent chemical entity with diverse applications in various fields.
Propiedades
Número CAS |
53404-09-4 |
|---|---|
Fórmula molecular |
C15H22Cl3NO5 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-5(8)3-7-4-6(2)9/h2-4H,1H3,(H,13,14);5-9H,3-4H2,1-2H3 |
Clave InChI |
QMJLTFISGMCYCS-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(C)O)O.CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


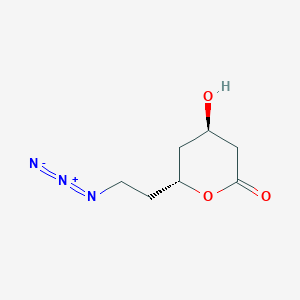
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

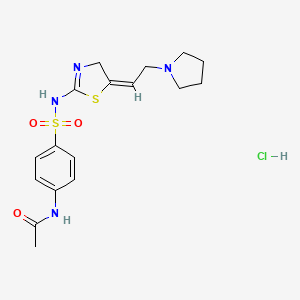
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
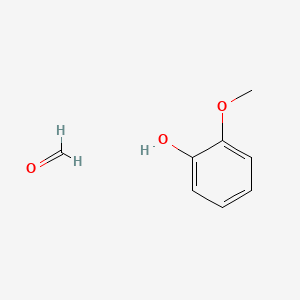

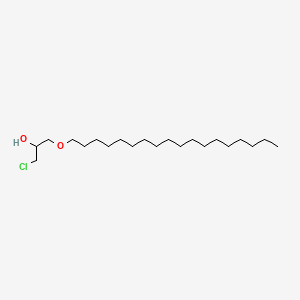
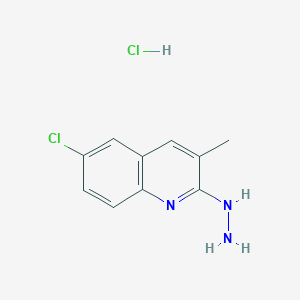
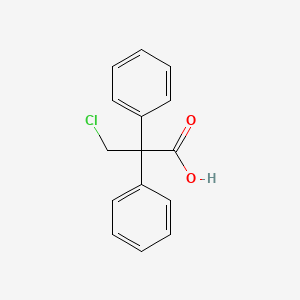
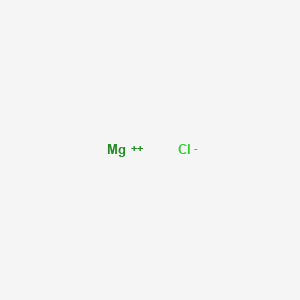

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
